molecular formula C9H8BrClO2 B6331714 1-(5-Bromo-3-chloro-2-hydroxyphenyl)propan-1-one CAS No. 2892-22-0

1-(5-Bromo-3-chloro-2-hydroxyphenyl)propan-1-one

Cat. No.: B6331714
CAS No.: 2892-22-0
M. Wt: 263.51 g/mol
InChI Key: ZXDHNPUEEMIKQQ-UHFFFAOYSA-N
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Description

1-(5-Bromo-3-chloro-2-hydroxyphenyl)propan-1-one is an organic compound with the molecular formula C9H8BrClO2. It is a halogenated phenolic ketone, characterized by the presence of bromine, chlorine, and hydroxyl groups on a phenyl ring, along with a propanone side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-3-chloro-2-hydroxyphenyl)propan-1-one typically involves the halogenation of 2-hydroxyacetophenone derivatives. One common method includes the bromination and chlorination of 2-hydroxyacetophenone under controlled conditions. The reaction is usually carried out in the presence of a halogenating agent such as bromine or chlorine, and a catalyst to facilitate the substitution reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-3-chloro-2-hydroxyphenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinones, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(5-Bromo-3-chloro-2-hydroxyphenyl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(5-Bromo-3-chloro-2-hydroxyphenyl)propan-1-one involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the halogen atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

    3-Bromo-5-chloro-2-hydroxyacetophenone: Similar structure but with an acetophenone side chain.

    1-(5-Bromo-3-fluoro-2-hydroxyphenyl)propan-1-one: Fluorine substitution instead of chlorine.

    1-(5-Bromo-2-hydroxyphenyl)ethanone: Lacks the chlorine atom and has an ethanone side chain

Uniqueness: 1-(5-Bromo-3-chloro-2-hydroxyphenyl)propan-1-one is unique due to the specific combination of bromine, chlorine, and hydroxyl groups on the phenyl ring, along with the propanone side chain. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-(5-bromo-3-chloro-2-hydroxyphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c1-2-8(12)6-3-5(10)4-7(11)9(6)13/h3-4,13H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXDHNPUEEMIKQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C(=CC(=C1)Br)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201238696
Record name 1-(5-Bromo-3-chloro-2-hydroxyphenyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201238696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2892-22-0
Record name 1-(5-Bromo-3-chloro-2-hydroxyphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2892-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Bromo-3-chloro-2-hydroxyphenyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201238696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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